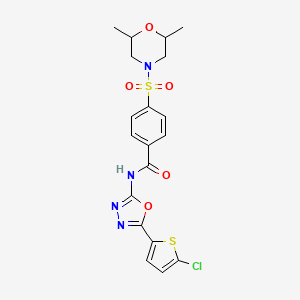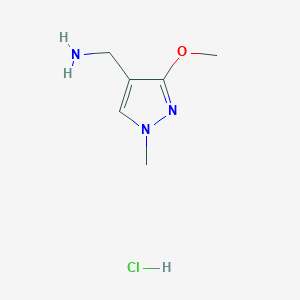![molecular formula C7H4LiN3O2 B2991341 Lithium(1+) ion [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate CAS No. 2172548-02-4](/img/structure/B2991341.png)
Lithium(1+) ion [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+) ion [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that features a lithium ion coordinated to a triazolopyridine carboxylate structure. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The triazolopyridine moiety is known for its biological activity and is often found in compounds with therapeutic potential.
Wirkmechanismus
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyridine scaffold have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation .
Mode of Action
For instance, JAK inhibitors block the action of JAK enzymes, thereby interrupting the JAK-STAT signaling pathway, which plays a key role in the immune response .
Biochemical Pathways
Given its potential role as a jak inhibitor, it can be inferred that it may affect the jak-stat signaling pathway . This pathway is involved in various cellular processes, including cell growth, differentiation, and immune response .
Pharmacokinetics
The lithium ion in the compound might influence its pharmacokinetic properties, as lithium is known to be readily absorbed and distributed in the body’s tissues .
Result of Action
Based on its potential targets, it can be inferred that it may have effects on immune response, cell growth, and differentiation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the presence of other ions in the environment might affect the activity of the lithium ion in the compound . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the desired product in good-to-excellent yields . The reaction typically involves heating the reactants in dry toluene at 140°C under microwave conditions .
Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . This method also allows for the use of more environmentally friendly oxidizers like PIFA (phenyliodine bis(trifluoroacetate)) and iodine/potassium iodide .
Industrial Production Methods
Industrial production methods for lithium(1+) ion [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate are not well-documented in the literature. the scalability of the microwave-mediated synthesis and the oxidative cyclization methods suggests that these could be adapted for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium(1+) ion [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The triazolopyridine moiety can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups on the triazolopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium hypochlorite, lead tetraacetate, and manganese dioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a catalyst like palladium on carbon are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives of the triazolopyridine ring, while reduction can yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Lithium(1+) ion [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound exhibits biological activities, including acting as inverse agonists for RORγt, inhibitors for PHD-1, JAK1, and JAK2.
Materials Science: The unique structure of the compound makes it useful in the design of light-emitting materials for phosphorescent OLED devices.
Biological Research: The compound’s ability to interact with various biological targets makes it valuable for studying cellular pathways and mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share a similar triazolopyridine structure and exhibit various biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.
1,2,3-Triazole-Fused Pyrazines: These compounds also contain a triazole ring and are known for their applications in medicinal chemistry and materials science.
Uniqueness
Lithium(1+) ion [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is unique due to the presence of the lithium ion, which can influence the compound’s chemical properties and biological activities. The lithium ion can enhance the compound’s stability and solubility, making it more suitable for certain applications compared to its analogs.
Eigenschaften
IUPAC Name |
lithium;[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2.Li/c11-7(12)6-8-5-3-1-2-4-10(5)9-6;/h1-4H,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNOMOMETJHREB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC2=NC(=NN2C=C1)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4LiN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2172548-02-4 |
Source


|
| Record name | lithium(1+) [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-butyl-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride](/img/structure/B2991260.png)

![2-[4-(1,3-Dioxolan-2-yl)piperidin-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B2991265.png)

![4-chloro-N-[3-(pyrrolidin-1-yl)propyl]aniline](/img/structure/B2991268.png)


![N-(2,3-dimethylphenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2991274.png)
![1,1-Difluoro-6-((4-fluoro-3-methylphenyl)sulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2991275.png)




